molecular formula C16H25N3O3S B11462386 Tert-butyl 4-(5-((2-methylallyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(5-((2-methylallyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B11462386
M. Wt: 339.5 g/mol
InChI Key: KRRHDMZYCKZWMU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-((2-methylallyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-((2-methylallyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Alkylation: The oxadiazole ring is then alkylated with 2-methylallyl bromide in the presence of a base such as potassium carbonate.

    Piperidine ring formation: The intermediate is then reacted with piperidine and tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: N-alkylated or N-acylated piperidine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

    Receptor Binding: May interact with specific biological receptors.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug development, particularly for its ability to cross the blood-brain barrier.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-((2-methylallyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the oxadiazole ring.

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents.

Uniqueness

    Structural Complexity: The combination of the oxadiazole ring, thioether group, and piperidine ring makes it unique.

Properties

Molecular Formula

C16H25N3O3S

Molecular Weight

339.5 g/mol

IUPAC Name

tert-butyl 4-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O3S/c1-11(2)10-23-14-18-17-13(21-14)12-6-8-19(9-7-12)15(20)22-16(3,4)5/h12H,1,6-10H2,2-5H3

InChI Key

KRRHDMZYCKZWMU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NN=C(O1)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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